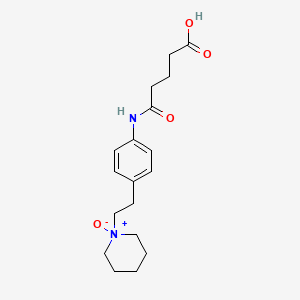
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-[2-(1-oxidopiperidin-1-yl)ethyl]phenyl}amino)-5-oxopentanoic acid is a dicarboxylic acid monoamide of glutaric acid containing benzene and oxidopiperidine moieties; a transition state analogue hapten used to elicit catalytic antibodies 5C8 and 14B9. It has a role as an epitope. It is a piperidine N-oxide and a dicarboxylic acid monoamide. It derives from a glutaric acid.
Wissenschaftliche Forschungsanwendungen
1. Biosynthesis and Metabolite Identification
The compound N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide is involved in the biosynthesis of specific metabolites. For example, Uldam et al. (2011) studied the biosynthesis and identification of a piperazine N-oxide/N-glucuronide metabolite derived from a similar compound (Uldam, Juhl, Pedersen, & Dalgaard, 2011).
2. Drug Metabolism and Pharmacokinetics
In the field of drug metabolism, compounds like N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide are significant. Seago et al. (1986) investigated the pharmacokinetics of pyridoglutethimide, a compound structurally similar to N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide, focusing on its metabolism and identifying its metabolites (Seago, Goss, Griggs, & Jarman, 1986).
3. Chemical Synthesis and Transformation
The compound is also significant in chemical synthesis processes. Watanabe et al. (1976) presented a method for synthesizing N-substituted piperidines, which are structurally related to N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide, demonstrating the versatility of these compounds in chemical transformations (Watanabe, Shim, Mitsudo, Yamashita, & Takegami, 1976).
4. Development of Polymer Electrolytes
In the field of polymer science, derivatives of N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide have been explored. Tominaga et al. (2010) synthesized polycarbonates for potential use as polymer electrolytes, demonstrating the application of similar compounds in material science (Tominaga, Shimomura, & Nakamura, 2010).
5. Novel Catalysis and Oxidation Reactions
The compound is also relevant in catalysis and oxidation reactions. Ishii et al. (1996) explored a novel class of catalysts for alkane oxidation, which can be related to the study of N-oxides like N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide (Ishii, Iwahama, Sakaguchi, Nakayama, & Nishiyama, 1996).
6. Surface Modification and Biosensor Development
The compound's derivatives have applications in surface chemistry and biosensor development. Bañuls et al. (2010) studied the selective modification of silicon nitride/silicon oxide nanostructures, an area where similar N-oxides can play a role (Bañuls, González‐Pedro, Barrios, Puchades, & Maquieira, 2010).
7. Pharmaceutical and Biomedical Applications
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide and its derivatives show potential in pharmaceutical and biomedical fields. For example, Mishra et al. (2017) discussed the synthesis and biomedical applications of zinc oxide nanoparticles, indicating the broader scope of research in this area where such compounds could be relevant (Mishra, Mishra, Ekielski, Talegaonkar, & Vaidya, 2017).
Eigenschaften
Produktname |
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide |
|---|---|
Molekularformel |
C18H26N2O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c21-17(5-4-6-18(22)23)19-16-9-7-15(8-10-16)11-14-20(24)12-2-1-3-13-20/h7-10H,1-6,11-14H2,(H,19,21)(H,22,23) |
InChI-Schlüssel |
RKJXWOJUCCBWSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+](CC1)(CCC2=CC=C(C=C2)NC(=O)CCCC(=O)O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)
![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)
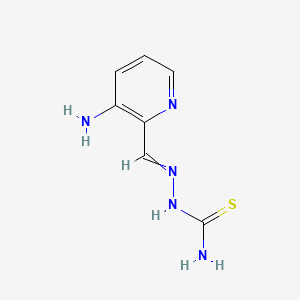

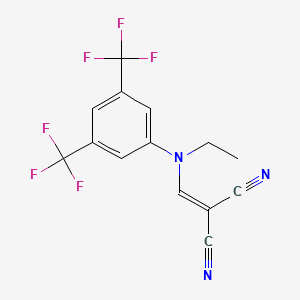
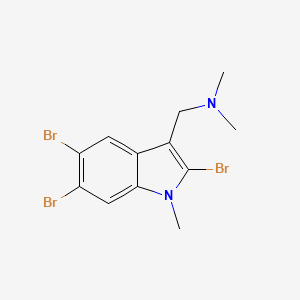
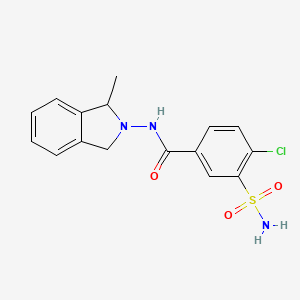
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1226751.png)
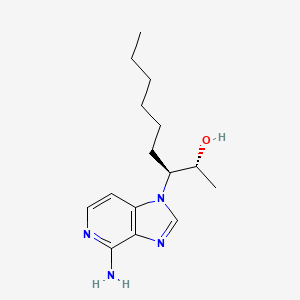
![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)
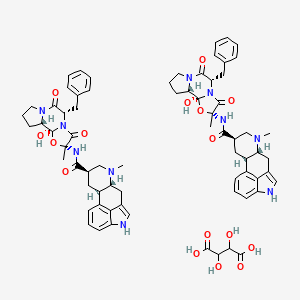
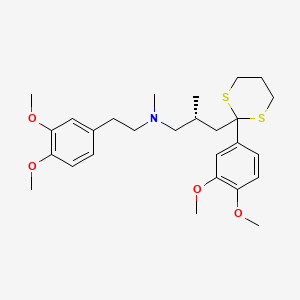
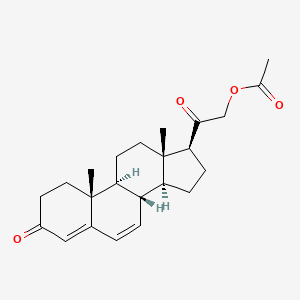
![2-[[(2S)-2-[[2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1226762.png)